molecular formula C21H17FN4O2 B251703 2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B251703
M. Wt: 376.4 g/mol
InChI Key: GADFHMIBNDFQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been studied for its potential neuroprotective effects. In drug discovery, it has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In cancer research, this compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, it has been studied for its potential neuroprotective effects, including the inhibition of oxidative stress and inflammation. In drug discovery, it has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments is its potential to inhibit the activity of various enzymes and signaling pathways, making it a promising compound for drug discovery and cancer research. However, one of the limitations of using this compound is its potential toxicity and lack of specificity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. One direction is the development of novel compounds based on this scaffold with improved pharmacological properties. Another direction is the study of the compound's potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis method of 2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 2-aminobenzamide with 4-methoxyphenylacetonitrile, followed by the addition of 2H-1,2,3-benzotriazole-5-carboxylic acid and 2-fluorobenzoyl chloride. The resulting product is purified through column chromatography to obtain the final compound.

Properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-fluoro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H17FN4O2/c1-13-11-19-20(25-26(24-19)14-7-9-15(28-2)10-8-14)12-18(13)23-21(27)16-5-3-4-6-17(16)22/h3-12H,1-2H3,(H,23,27)

InChI Key

GADFHMIBNDFQPR-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.